5-Bromo-2-methylquinolin-6-ol
Description
5-Bromo-2-methylquinolin-6-ol is a brominated quinoline derivative characterized by a hydroxyl (-OH) group at position 6, a methyl (-CH₃) group at position 2, and a bromine atom at position 3. Quinoline derivatives are widely studied for their pharmaceutical and agrochemical applications due to their heterocyclic aromatic structure, which enables interactions with biological targets such as enzymes and receptors. The bromine atom enhances electrophilic reactivity, while the hydroxyl group contributes to hydrogen bonding, influencing solubility and binding affinity.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-2-methylquinolin-6-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7-8(12-6)4-5-9(13)10(7)11/h2-5,13H,1H3 |
InChI Key |
CBBZBPMLSSRBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogues and Similarity Scores
The following table summarizes compounds structurally related to 5-Bromo-2-methylquinolin-6-ol, based on substituent patterns and similarity indices derived from structural analyses (e.g., Tanimoto coefficients):
Substituent Effects on Physicochemical Properties
- Halogen Substitution: Bromine vs. Fluorine at position 6 (as in 1420792-11-5) may improve metabolic stability but reduce solubility compared to the hydroxyl group in the target compound.
- Functional Group Variations: Ketone at position 2 (e.g., 1420792-11-5) eliminates hydrogen-bond-donating capacity, which could reduce interactions with polar residues in enzyme active sites compared to the methyl group in this compound.
- Core Structure Differences: Pyridine (440122-66-7) and benzo[d]oxazole (960298-00-4) cores lack the fused benzene ring of quinoline, reducing π-π stacking interactions critical for DNA intercalation or kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
